Methyl 3-formylcyclobutane-1-carboxylate
Description
Methyl 3-formylcyclobutane-1-carboxylate is a cyclobutane derivative featuring a formyl (-CHO) substituent at the 3-position and a methyl ester (-COOCH₃) at the 1-position. This compound is structurally characterized by its strained four-membered cyclobutane ring, which influences its reactivity and physical properties. The formyl group enhances electrophilicity, making it a versatile intermediate in organic synthesis, particularly in cycloadditions, nucleophilic additions, and pharmaceutical precursor preparation .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)6-2-5(3-6)4-8/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQLZBUFWUZWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198503 | |
| Record name | Cyclobutanecarboxylic acid, 3-formyl-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1410810-15-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-formyl-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutane derivatives with formylating agents and esterification reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficiency. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Methyl 3-carboxycyclobutane-1-carboxylate.
Reduction: Methyl 3-hydroxycyclobutane-1-carboxylate.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formylcyclobutane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-formylcyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-formylcyclobutane-1-carboxylate with structurally related cyclobutane derivatives, emphasizing substituent effects, molecular properties, and applications:
Structural and Reactivity Analysis
- Electrophilicity: The formyl group in this compound confers higher electrophilicity compared to hydroxy () or amino () analogs, making it more reactive toward nucleophiles like amines or hydrides.
- Electronic Effects : The trifluoromethyl group in Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate enhances electron withdrawal, stabilizing the molecule under acidic conditions but reducing nucleophilicity .
Physicochemical Properties
- Boiling Points: Methylene-substituted analogs (e.g., ) exhibit lower boiling points (56–59°C at 20 Torr) due to reduced polarity, whereas hydroxy- or amino-substituted derivatives likely have higher boiling points owing to hydrogen bonding.
- Solubility : The ester group in all compounds improves solubility in organic solvents, but polar substituents (e.g., -OH, -NH₂) may enhance aqueous solubility.
Biological Activity
Methyl 3-formylcyclobutane-1-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a cyclobutane ring with a formyl group and a carboxylate ester, which contributes to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 142.15 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 89158940 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate enzyme or receptor activity, resulting in diverse biological effects, such as:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant free-radical scavenging properties, which may be attributed to the presence of the formyl group .
- Anticancer Potential : There is ongoing research into the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and related compounds. Here are some notable findings:
- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects on K562 leukemia cells, indicating its potential as an anticancer agent .
- Scavenging Free Radicals : Research has indicated that similar compounds exhibit moderate to significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : The compound's interactions with specific enzymes have been studied, revealing its potential as a bioisostere that can mimic other biologically active molecules while enhancing stability and selectivity.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
